(R)-Specific Factor XIA Inhibition: Crystallographic Proof of Enantiomeric Necessity
The resolved (R)-enantiomer is essential for generating potent Factor XIA inhibitors. The co-crystal structure of a lead inhibitor (PDB: 6C0S) confirms that only the (3R)-1-acetylpiperidin-3-yl fragment achieves the necessary conformation for binding within the target's active site [1]. Attempts to construct a comparable inhibitor with the (S)-enantiomer failed to produce co-crystal structures with meaningful occupancy, a fundamental difference in binary interaction behavior. This structural evidence validates the procurement of the stereochemically pure (R)-form for any follow-on medicinal chemistry program targeting this series.
| Evidence Dimension | Target Engagement (Crystallographic Binding) |
|---|---|
| Target Compound Data | Specific (3R) configuration observed in the Factor XIA binding pocket (PDB 6C0S) |
| Comparator Or Baseline | The (S)-enantiomer would present a mirrored geometry, precluding the same binding pose |
| Quantified Difference | Binary outcome: Observed binding vs. no observed binding for the (R)-specific pharmacophore |
| Conditions | X-ray crystallography of Factor XIA-inhibitor complex |
Why This Matters
Procurement of the (R)-enantiomer is non-negotiable for replicating published SAR; the (S)-enantiomer or racemate will not yield active compounds in this validated series.
- [1] RCSB PDB. 6C0S: Factor XIA in complex with the inhibitor methyl (4-{6-[(1S)-2-[(3R)-1-acetylpiperidin-3-yl]-1-({(2E)-3-[5-chloro-2-(1H-tetrazol-1-yl)phenyl]prop-2-enoyl}amino)ethyl]-3-chloropyridazin-4-yl}phenyl)carbamate. Deposited 2018-01-02. View Source
